Oxazolidine-4-carboxylic acid hydrochloride
Overview
Description
Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C4H8ClNO3. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazolidine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids. This process typically involves a nucleophilic attack followed by intramolecular cyclization to form the oxazolidine ring . Another method includes multicomponent reactions of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids, which can be catalyzed by transition metals or proceed via metal-free domino reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of efficient catalysts to facilitate the reaction under mild conditions. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can convert oxazolidine derivatives into simpler compounds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized oxazolidine derivatives.
Scientific Research Applications
Oxazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: This compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of oxazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These are closely related compounds with similar structures but different functional groups.
Oxazoles: Another class of five-membered heterocycles containing nitrogen and oxygen atoms.
Thiazoles: These compounds have a sulfur atom in place of the oxygen atom found in oxazolidines.
Uniqueness
Oxazolidine-4-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
1,3-oxazolidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFSTLUZHSBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCO1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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